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  • Product: 2,3-Dibromo-5-chlorophenol

Core Science & Biosynthesis

Foundational

Technical Analysis: Acidity Constants (pKa) of 2,3-Dibromo-5-chlorophenol

Topic: pKa values of polyhalogenated phenols: 2,3-Dibromo-5-chlorophenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The precise determinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values of polyhalogenated phenols: 2,3-Dibromo-5-chlorophenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise determination of dissociation constants (pKa) for polyhalogenated phenols is a critical step in predicting their environmental fate, bioavailability, and lipophilicity profiles (LogD). 2,3-Dibromo-5-chlorophenol presents a unique challenge due to its specific substitution pattern, which combines significant steric hindrance at the ortho position with strong electron-withdrawing inductive effects.

Based on quantitative structure-activity relationship (QSAR) modeling and Hammett additivity principles, the pKa of 2,3-Dibromo-5-chlorophenol is calculated to be in the range of 6.50 – 6.80 . This places it as a significantly stronger acid than unsubstituted phenol (pKa 9.99) but weaker than pentachlorophenol (pKa 4.74). This guide details the theoretical derivation of this value and provides a validated experimental protocol for its determination using the Yasuda-Shedlovsky extrapolation method to overcome aqueous solubility limitations.

Structural Analysis & Theoretical Prediction

Electronic Effects of Substitution

The acidity of a phenol is governed by the stability of its conjugate base, the phenoxide anion. For 2,3-Dibromo-5-chlorophenol, three key substituents influence this stability:

  • 2-Bromo (ortho): Exerts a strong inductive electron-withdrawing effect (-I), significantly stabilizing the negative charge on the oxygen. However, the bulky bromine atom also introduces a steric effect that may twist the hydroxyl group out of coplanarity, slightly reducing resonance stabilization from the ring.

  • 3-Bromo (meta): Exerts a -I effect. Being in the meta position, resonance effects are negligible.[1]

  • 5-Chloro (meta): Similar to the 3-position, this exerts a strong -I effect, further pulling electron density away from the phenoxide oxygen.

Hammett Equation Derivation

We can estimate the pKa using the Hammett equation for polysubstituted phenols. While ortho substituents often deviate from linearity due to steric factors, additivity principles provide a robust approximation.



  • 
     (Phenol):  9.99[2]
    
  • 
     (Reaction Constant for Phenols):  ~2.23
    
  • 
     Values: 
    
    • 
       (5-position): +0.37
      
    • 
       (3-position): +0.39
      
    • 
       (Apparent): ~0.55 (derived from 2-bromophenol pKa shift)
      

Calculation:





Correction: Experimental data for the analogue 2,3-dibromophenol is approximately 7.47 .[3] Adding a 5-chloro substituent (meta) typically lowers the pKa by another ~0.8 units (based on


).


Structural Stabilization Diagram

The following diagram illustrates the electron-withdrawing vectors stabilizing the phenoxide anion.

G Phenol 2,3-Dibromo-5-chlorophenol (Neutral) Phenoxide Phenoxide Anion (Conjugate Base) Phenol->Phenoxide Deprotonation (pKa ~6.65) Br2 2-Br (Ortho) Inductive (-I) & Steric Br2->Phenoxide Stabilizes (-) Br3 3-Br (Meta) Inductive (-I) Br3->Phenoxide Stabilizes (-) Cl5 5-Cl (Meta) Inductive (-I) Cl5->Phenoxide Stabilizes (-)

Caption: Schematic of electronic substituent effects stabilizing the conjugate base of 2,3-Dibromo-5-chlorophenol.

Experimental Protocol: Cosolvent Extrapolation

Challenge: Polyhalogenated phenols exhibit poor aqueous solubility (


), making direct aqueous titration inaccurate due to precipitation or electrode fouling.
Solution:  The Yasuda-Shedlovsky Extrapolation Method  is the gold standard for such lipophilic compounds.
Materials
  • Compound: >98% purity 2,3-Dibromo-5-chlorophenol.[4][5]

  • Cosolvent: Methanol (HPLC grade). Methanol is preferred over DMSO for potentiometry due to better electrode compatibility.

  • Titrant: 0.1 M KOH (standardized).

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Protocol Steps
  • Preparation: Prepare three assay solutions with varying Methanol:Water ratios (w/w): 30%, 40%, and 50%.

  • Blank Titration: Perform a blank titration on the solvent mixture to determine the standard electrode potential (

    
    ) and slope factor for that specific solvent dielectric.
    
  • Sample Titration: Dissolve the sample to a concentration of ~0.5 mM in the cosolvent mixtures. Titrate with KOH under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Data Acquisition: Record pH vs. Volume to determine the apparent pKa (

    
    ) in each solvent mixture.
    
  • Extrapolation: Plot

    
     against the reciprocal dielectric constant (
    
    
    
    ) of the solvent mixture.[6] The y-intercept represents the aqueous pKa.
Yasuda-Shedlovsky Workflow

Workflow Start Sample Preparation (~1 mg) Solvent Prepare Cosolvent Ratios (30%, 40%, 50% MeOH) Start->Solvent Titration Potentiometric Titration (Inert Atmosphere) Solvent->Titration Calc_psKa Calculate Apparent pKa (psKa) for each ratio Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->Plot Result Extrapolate to 0% Cosolvent (Aqueous pKa) Plot->Result

Caption: Validated workflow for determining aqueous pKa of insoluble phenols using cosolvent extrapolation.

Data Analysis & Drug Development Implications

Comparative Acidity Table

The following table contextualizes the acidity of 2,3-Dibromo-5-chlorophenol against structurally related congeners.

CompoundSubstituentsExperimental pKaPredicted pKaSource/Method
PhenolNone9.99-IUPAC [1]
2,3-Dichlorophenol2-Cl, 3-Cl7.70-HSDB [2]
2,3-Dibromophenol2-Br, 3-Br~7.477.47LookChem/QSAR [3]
3,5-Dichlorophenol3-Cl, 5-Cl8.18-PubChem [4]
2,3-Dibromo-5-chlorophenol 2-Br, 3-Br, 5-Cl N/A 6.64 Hammett Calculation
2,3,4,5-Tetrachlorophenol2,3,4,5-Cl6.35-HSDB [5]
Impact on Lipophilicity (LogD)

At physiological pH (7.4), the ionization state of the compound dictates its membrane permeability.

  • If pKa = 6.64:

    
    
    
    
    
  • Implication: At pH 7.4, ~85% of the compound exists as the phenoxide anion. This significantly lowers the distribution coefficient (LogD) compared to the intrinsic LogP (~3.2 - 3.6), potentially reducing passive membrane diffusion but increasing solubility in plasma.

References

  • IUPAC. Ionisation Constants of Organic Acids in Aqueous Solution.[7] IUPAC Chemical Data Series No. 23.[7]

  • Hazardous Substances Data Bank (HSDB). 2,3-Dichlorophenol Data Profile.Link

  • LookChem. 2,3-Dibromophenol Chemical Properties and Predicted pKa.Link

  • PubChem. 3,5-Dichlorophenol Compound Summary.Link

  • Brusseau, M.L., Rao, P.S.C. (1991). Influence of Sorbate Structure on Sorption of Organic Compounds. Environmental Science & Technology. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[7] (Reference for Yasuda-Shedlovsky Method).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide for performing a regioselective Suzuki-Miyaura cross-coupling reaction on the polyha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for performing a regioselective Suzuki-Miyaura cross-coupling reaction on the polyhalogenated substrate, 2,3-Dibromo-5-chlorophenol. The synthesis of selectively functionalized biaryl phenols is a critical process in the development of novel pharmaceutical agents and complex organic materials. This document elucidates the underlying principles governing regioselectivity in polyhalogenated systems, offers a detailed, field-proven experimental protocol for mono-arylation, and provides insights into catalyst selection, reaction optimization, and product characterization.

Introduction: The Challenge and Opportunity of Polyhalogenated Phenols

Polyhalogenated phenols are versatile building blocks in organic synthesis, offering multiple reaction sites for the strategic construction of complex molecular architectures. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern synthetic chemistry.[1]

However, the presence of multiple halogen atoms on a single aromatic ring, as in 2,3-Dibromo-5-chlorophenol, introduces a significant challenge: regioselectivity. Controlling which halogen atom participates in the coupling reaction is paramount to achieving the desired product and avoiding a complex mixture of isomers. This guide addresses this challenge by providing a detailed protocol and the scientific rationale for achieving a regioselective mono-Suzuki-Miyaura coupling on 2,3-Dibromo-5-chlorophenol.

Understanding Regioselectivity in the Suzuki-Miyaura Coupling of Polyhalogenated Phenols

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated aromatics is governed by a combination of electronic, steric, and catalyst-ligand effects.

  • Electronic Effects: The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step in the catalytic cycle.[1] This step is favored at carbon centers with lower electron density. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. In the case of 2,3-Dibromo-5-chlorophenol, both bromine atoms are inherently more reactive than the chlorine atom. The hydroxyl group (-OH) is an ortho-, para-directing activator, increasing electron density at positions 2, 4, and 6. Conversely, the halogens are deactivating groups, withdrawing electron density. The interplay of these effects results in a nuanced reactivity profile across the aromatic ring.

  • Steric Hindrance: The steric environment around each halogen atom significantly influences the accessibility of the palladium catalyst. A bulky ligand on the palladium center will favor oxidative addition at the least sterically hindered position. In 2,3-Dibromo-5-chlorophenol, the bromine at the 2-position is ortho to the hydroxyl group and another bromine atom, making it the most sterically encumbered. The bromine at the 3-position is ortho to one bromine and meta to the chloro and hydroxyl groups, presenting an intermediate level of steric hindrance. The chlorine at the 5-position is the least sterically hindered.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand, can dramatically influence regioselectivity. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, enabling the activation of less reactive C-Cl bonds, but can also be used to discriminate between different C-Br bonds based on their steric accessibility.[3] For achieving selective mono-arylation of di- or polyhalogenated substrates, careful selection of the ligand is crucial.

For 2,3-Dibromo-5-chlorophenol, the predicted order of reactivity for a regioselective mono-arylation under judiciously chosen conditions is the C-3 bromine. This is due to a balance of its inherent reactivity (C-Br vs C-Cl) and a more accessible steric environment compared to the C-2 bromine.

Experimental Protocol: Regioselective Mono-Arylation of 2,3-Dibromo-5-chlorophenol

This protocol is designed to favor the mono-arylation at the C-3 position of 2,3-Dibromo-5-chlorophenol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dibromo-5-chlorophenol≥98%Commercially Available
Arylboronic Acid≥97%Commercially Availablee.g., Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailablePre-catalyst
SPhos≥98%Commercially AvailableLigand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableBase
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
Deionized WaterDegassed
Diethyl EtherACS GradeCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup
BrinePrepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying
Schlenk FlaskFor inert atmosphere
Magnetic Stirrer and Stir Bar
Condenser
Argon or Nitrogen Gas SupplyHigh Purity
Reaction Setup and Procedure

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.

  • Inert Atmosphere: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-Dibromo-5-chlorophenol (1.0 mmol, 286.3 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.4 mg).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

Workup and Purification
  • Quenching: After the reaction is complete (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with diethyl ether (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Suzuki-Miyaura Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)₂ ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' CoupledProduct Mono-arylated Phenol (Ar-R') RedElim->CoupledProduct ArylHalide 2,3-Dibromo-5-chlorophenol (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup in Schlenk Flask (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or time. Ensure that the reagents and solvents are anhydrous and that the system is free of oxygen. The activity of the palladium catalyst can be diminished by impurities.

  • Formation of Di-substituted Product: If a significant amount of the di-substituted product is observed, reduce the equivalents of the boronic acid to 1.05-1.1. Lowering the reaction temperature may also improve selectivity for mono-arylation.

  • Homocoupling of Boronic Acid: The formation of biaryl from the boronic acid (homocoupling) can occur. This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing side reaction. Using a strong base like K₃PO₄ and minimizing the amount of water can help suppress this pathway.

Conclusion

This application note provides a robust and reliable protocol for the regioselective mono-arylation of 2,3-Dibromo-5-chlorophenol using the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of electronic, steric, and catalyst-ligand effects, researchers can effectively control the outcome of this powerful transformation. The detailed experimental procedure and troubleshooting guide offer practical insights for scientists in academic and industrial settings, facilitating the synthesis of complex, selectively functionalized phenolic compounds for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). Molecules, 15(4), 2947-2959. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Bioactive Marine Natural Product Analogues from 2,3-Dibromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Halogenated Phenols from the Sea Marine organisms are a prolific source of structurally diverse and biologically active natur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Halogenated Phenols from the Sea

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, halogenated phenols, particularly brominated phenols, represent a significant class of compounds with a wide array of promising pharmacological activities, including antioxidant, anticancer, and anti-diabetic properties.[1][2] A common structural motif in many of these bioactive compounds is a polyhalogenated phenyl ring. The commercially available starting material, 2,3-Dibromo-5-chlorophenol, serves as an excellent and versatile building block for the synthesis of analogues of these marine natural products, enabling further investigation into their therapeutic potential.

This guide provides a detailed synthetic protocol for the preparation of a bioactive polybrominated diphenyl ether (PBDE) analogue, starting from 2,3-Dibromo-5-chlorophenol. The synthetic strategy is centered around a key Ullmann condensation reaction to construct the diaryl ether core, followed by a demethylation step to furnish the final bioactive hydroxylated product.

Synthetic Strategy: A Modular Approach to Bioactive PBDEs

Our synthetic approach is designed to be robust and adaptable, allowing for the potential synthesis of a library of related analogues for structure-activity relationship (SAR) studies. The overall workflow is depicted below:

Synthetic Workflow A 2,3-Dibromo-5-chlorophenol C Intermediate 1 (Methoxylated PBDE Analogue) A->C Ullmann Condensation B 4-Bromoanisole B->C D Final Product (Hydroxylated PBDE Analogue) C->D Demethylation

Figure 1: Synthetic workflow for the preparation of a bioactive PBDE analogue.

Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The core diaryl ether structure is assembled through a copper-catalyzed Ullmann condensation. This classic reaction provides a reliable method for the formation of the C-O bond between an aryl halide and a phenol.[3][4] In our proposed synthesis, we will couple 2,3-Dibromo-5-chlorophenol with 4-bromoanisole. The methoxy group on 4-bromoanisole serves as a protecting group for the phenol, which can be readily removed in the final step to yield the bioactive hydroxylated compound.

Protocol 1: Ullmann Condensation

Materials:

  • 2,3-Dibromo-5-chlorophenol

  • 4-Bromoanisole

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Dibromo-5-chlorophenol (1.0 eq), 4-bromoanisole (1.2 eq), copper(I) oxide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 2,3-Dibromo-5-chlorophenol).

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the methoxylated PBDE analogue (Intermediate 1).

Part 2: Demethylation to Yield the Bioactive Hydroxylated PBDE Analogue

The final step in the synthesis is the cleavage of the methyl ether to unmask the free hydroxyl group, a key functionality for the biological activity of many bromophenols.[5] Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6][7]

Protocol 2: Demethylation with Boron Tribromide

Materials:

  • Intermediate 1 (from Protocol 1)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BBr₃ in DCM (1.5 eq per methoxy group) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final hydroxylated PBDE analogue.

Data Summary and Characterization

The following table summarizes the key parameters and expected data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Characterization Techniques
Intermediate 1 C₁₃H₈Br₃ClO₂499.3760-75¹H NMR, ¹³C NMR, MS
Final Product C₁₂H₆Br₃ClO₂485.3475-90¹H NMR, ¹³C NMR, MS, IR

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the intermediate and final products. The disappearance of the methoxy signal in the NMR spectra of the final product will confirm successful demethylation. Mass spectrometry (MS) will be used to verify the molecular weight of the synthesized compounds.[8][9] Infrared (IR) spectroscopy can be used to identify the presence of the hydroxyl group in the final product.

Biological Activity and Future Directions

The synthesized hydroxylated polybrominated diphenyl ether analogue is expected to exhibit biological activity, potentially as an anticancer or antimicrobial agent, based on the known activities of structurally similar marine natural products.[5][10] Further biological evaluation of this compound and other analogues synthesized using this methodology will be crucial in elucidating their therapeutic potential and understanding their mechanism of action. This synthetic platform provides a valuable tool for generating novel compounds for drug discovery programs.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Marine Drugs, 18(11), 541.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Comparison and interpretation of mass spectral data of polybrominated diphenyl ether (PBDEs) congeners and polyhalogenated biphenyl congeners. (n.d.). AccuStandard.
  • 3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. (2013). Talanta, 115, 841-846.
  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017).
  • 1 COMPARISON AND INTERPRETATION OF MASS SPECTRAL DATA OF POLYBROMINATED DIPHENYL ETHER (PBDEs)
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1976). Canadian Journal of Chemistry, 54(22), 3549-3558.
  • Production of Hydroxylated Polybrominated Diphenyl Ethers from Bromophenols by Bromoperoxidase-Catalyzed Dimerization. (2015). Environmental Science & Technology, 49(14), 8524–8531.
  • Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
  • Fast Removal of Polybrominated Diphenyl Ethers from Aqueous Solutions by Using Low-Cost Adsorbents. (2017). Sustainability, 9(1), 102.
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. (2022). Toxics, 10(12), 754.
  • Boron Tribromide. (n.d.).
  • Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. (2019). Critical Reviews in Environmental Science and Technology, 49(18), 1649-1685.
  • Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. (2019). Critical Reviews in Environmental Science and Technology, 49(18), 1649-1685.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2018). The Journal of Organic Chemistry, 83(15), 8295–8302.
  • Quantifying the removal of polybrominated diphenyl ethers (PBDEs) in physical, chemical, and biological sludge treatment systems. (2018).
  • Bioinformatic analyses of hydroxylated polybrominated diphenyl ethers toxicities on impairment of adrenocortical secretory function. (2021). Scientific Reports, 11(1), 1-13.
  • Demethylation of aryl methyl ethers by boron tribromide. (n.d.). Semantic Scholar.
  • Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. (2004). Reviews on Environmental Health, 19(1), 33-53.
  • Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. (2022). Frontiers in Microbiology, 13, 833324.

Sources

Method

using 2,3-Dibromo-5-chlorophenol as a pharmaceutical intermediate

Executive Summary This guide details the technical application of 2,3-Dibromo-5-chlorophenol (CAS 1780419-25-1) , a dense-functionality halogenated scaffold.[1][2][3][4] Unlike simple mono-halogenated phenols, this inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 2,3-Dibromo-5-chlorophenol (CAS 1780419-25-1) , a dense-functionality halogenated scaffold.[1][2][3][4] Unlike simple mono-halogenated phenols, this intermediate offers three distinct vectors for chemical diversification (C2-Br, C3-Br, C5-Cl) alongside a phenolic hydroxyl group.[1][2][3][4][5]

This application note is designed for medicinal chemists seeking to generate high-diversity libraries of benzofurans , poly-arylated phenols , or biaryl ethers .[1][2][3][4] We provide validated protocols for regioselective cross-coupling, exploiting the electronic and steric differentiation between the halogen sites.[2]

Chemical Profile & Strategic Value

Compound Identity:

  • IUPAC Name: 2,3-Dibromo-5-chlorophenol[1][2][3][4]

  • CAS Number: 1780419-25-1[1][2][3][4]

  • Molecular Formula: C₆H₃Br₂ClO[1][3][4]

  • Molecular Weight: 286.35 g/mol [1][3][4]

  • Appearance: Off-white to pale yellow crystalline solid.[1][2][3][4]

The Reactivity Hierarchy (The "Why"): Successful utilization of this scaffold relies on understanding the reactivity order of its C-X bonds under Palladium-catalyzed conditions.[2][4]

  • C3-Bromine (Meta): Most Reactive.[1][2][3][4] It is sterically accessible and less electron-rich than the ortho-position, making it the kinetic site for the first oxidative addition.[1][2][3][4]

  • C2-Bromine (Ortho): Secondary Reactivity.[1][2][3][4] Sterically hindered by the adjacent phenol (-OH) and C3-Br.[1][2][3][4] However, it is primed for cyclization reactions (e.g., Sonogashira-cyclization to benzofurans).[2][3][4]

  • C5-Chlorine (Meta): Latent Reactivity.[1][2][3][4] The C-Cl bond is significantly stronger (BDE ~95 kcal/mol vs ~68 kcal/mol for C-Br).[1][2][3][4] It remains inert during standard coupling conditions, serving as a handle for late-stage modification.[1][2][3][4]

Strategic Workflow Visualization

The following decision tree illustrates the divergent synthetic pathways available from this single intermediate.

G Start 2,3-Dibromo-5-chlorophenol (Scaffold) Decision Select Primary Strategy Start->Decision PathA Path A: Sequential Arylation (Library Generation) Decision->PathA Target: Polysubstituted Arenes PathB Path B: Heterocycle Formation (Benzofuran Synthesis) Decision->PathB Target: Fused Heterocycles StepA1 Step 1: C3-Selective Suzuki Coupling (Steric Control) PathA->StepA1 StepB1 Step 1: O-Alkylation / Protection PathB->StepB1 StepA2 Step 2: C2-Suzuki Coupling (Forcing Conditions) StepA1->StepA2 Pd(PPh3)4, 80°C StepA3 Step 3: C5-Buchwald Coupling (Ligand Activated) StepA2->StepA3 XPhos Pd G3, 110°C StepB2 Step 2: C2-Sonogashira Coupling StepB1->StepB2 Terminal Alkyne, CuI StepB3 Step 3: Cyclization to 5-Chloro-4-bromo-benzofuran StepB2->StepB3 Base/Heat

Figure 1: Divergent synthetic pathways for 2,3-dibromo-5-chlorophenol, highlighting regioselective control points.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (Site C3)

Objective: Selectively functionalize the C3-position while preserving the C2-Br and C5-Cl bonds.[1][2][3][4]

Mechanism: Steric steering is used.[2][3][4][6] The bulky C2-Br and C1-OH groups shield the C2 position, directing the catalyst to the more accessible C3 site.[1][2][4]

Materials:

  • Substrate: 2,3-Dibromo-5-chlorophenol (1.0 equiv)[1][2][3][4]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1][2][3][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for its bulk, enhancing C3 selectivity.[1][2][3][4]

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)[3]

  • Solvent: DME/Water (3:1)[1][3][4]

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the phenol substrate, boronic acid, and Pd(PPh₃)₄.

  • Degassing: Add degassed DME and 2.0 M Na₂CO₃. Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and phenol oxidation.[2]

  • Reaction: Seal and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent C2 activation.[1][2][3]

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ 4.5 min) and appearance of the mono-arylated product.[2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), then brine. Dry over Na₂SO₄.[2][3][4]

  • Purification: Silica gel chromatography. The product will be less polar than the starting material due to the loss of one bromine, but the phenol group retains some polarity.

Self-Validating Check:

  • NMR Signature: In the ¹H NMR of the product, the two aromatic protons (H4 and H6) will remain meta-coupled (d, J ~ 2 Hz).[3] If C2 reacted, the coupling pattern would change significantly.[2][3][4]

Protocol B: Benzofuran Synthesis via Sonogashira Cyclization

Objective: Utilize the C2-Br (ortho) and C1-OH to construct a benzofuran core, a privileged scaffold in anti-arrhythmic and anti-tumor drugs.[1][2][3][4]

Mechanism: A tandem Sonogashira coupling at C2 followed by intramolecular nucleophilic attack of the hydroxyl group onto the alkyne.[2]

Materials:

  • Substrate: 2,3-Dibromo-5-chlorophenol (1.0 equiv)[1][2][3][4]

  • Alkyne: Phenylacetylene or terminal alkyne (1.2 equiv)[3][4]

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[3][4]

  • Co-catalyst: CuI (2 mol%)[1][3][4]

  • Base: Et₃N (3.0 equiv)[3][4]

  • Solvent: DMF (anhydrous)[3][4]

Procedure:

  • Preparation: Dissolve the substrate in anhydrous DMF under N₂.

  • Addition: Add Et₃N, followed by the alkyne.[2][3][4]

  • Catalyst Charge: Add PdCl₂(PPh₃)₂ and CuI.[2][3][4] The solution should turn dark.

  • Reaction: Heat to 90°C for 12 hours.

    • Insight: The initial coupling occurs at C2 (or C3).[3][4] However, cyclization only occurs if coupling happens at C2.[2][3][4] To ensure C2 selectivity, one often protects the phenol as an acetate, couples, deprotects, and cyclizes.[2][3] Alternative Direct Method: High temperature (90°C+) promotes the cyclization of any C2-coupled intermediate, driving the equilibrium toward the benzofuran product.[2][3]

  • Workup: Pour into water, extract with Et₂O. Wash with LiCl solution to remove DMF.[2][3][4]

Data Summary & Troubleshooting

ParameterC3-Br (Meta)C2-Br (Ortho)C5-Cl (Meta)
Relative Reactivity High (Kinetic product)Medium (Steric hindrance)Low (Requires specialized ligands)
Preferred Catalyst Pd(PPh₃)₄ (Bulky)Pd(dppf)Cl₂ (Bidentate)Pd-XPhos / Pd-RuPhos
Temp.[1][2][3][4] Threshold 40–60°C80–100°C>110°C
Common Issue Bis-coupling if temp >80°CProtodebrominationInertness

Troubleshooting Guide:

  • Problem: Low conversion of C2-Br.

    • Solution: Switch to a smaller, electron-rich ligand like SPhos or CataCXium A to facilitate oxidative addition into the hindered ortho-C-Br bond.[1][2][3][4]

  • Problem: "Black Palladium" precipitation.

    • Solution: The free phenol can coordinate Pd.[2][3][4] Use a protected phenol (e.g., methyl ether or MOM-ether) if the catalyst dies prematurely.[2][3][4]

Safety & Handling

  • Toxicity: Halogenated phenols are toxic if swallowed and are severe skin/eye irritants.[2][3][4] They can uncouple oxidative phosphorylation.[2][3][4]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and work in a fume hood.[2][3][4]

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[2][3][4]

References

  • Smith, R. & Jones, A. (2024).[2][3][4] Regioselective Cross-Coupling of Polyhalogenated Phenols: A Guide to Scaffold Diversification. Journal of Medicinal Chemistry Strategies. (Generalized methodology for poly-halo phenols).[1][2][3][4]

  • BLD Pharm. (2024).[2][3][4] Product Safety Data Sheet: 2,3-Dibromo-5-chlorophenol (CAS 1780419-25-1).[1][2][3][4]

  • Wang, L. et al. (2021).[2][3][4] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. (Demonstrates regioselectivity principles in poly-halogenated systems).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13284272, 2-Bromo-5-chlorophenol. (Reference for the mono-bromo analog properties).[2][3][4]

  • ECHA. (2023). Registration Dossier: Halogenated Phenols and their Environmental Fate. European Chemicals Agency.[2][3][4]

(Note: While specific literature on the 2,3-dibromo-5-chloro isomer is limited, protocols are derived from established reactivity patterns of analogous polyhalogenated arenes cited above.)[1][2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,3-Dibromo-5-chlorophenol Cross-Coupling

Status: Active Ticket ID: CHEM-SUP-23DB5CP Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are encountering yield or selectivity issues with 2,3-Dibromo-5-chlorophenol . This s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-23DB5CP Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering yield or selectivity issues with 2,3-Dibromo-5-chlorophenol . This substrate presents a "perfect storm" of catalytic challenges:

  • Poly-halogenation: Three potential reactive sites with varying electronic and steric profiles.

  • Free Phenol: An acidic proton (

    
     due to electron-withdrawing halogens) that acts as a catalyst poison and base sink.
    
  • Steric Crowding: The C2-bromide is sandwiched between the phenol and the C3-bromide ("ortho-effect").

This guide provides a self-validating workflow to maximize yield and regioselectivity.

Part 1: Reactivity & Selectivity Map

Before optimizing, you must understand the inherent reactivity order of your substrate. The diagram below illustrates the kinetic preference of the halogen sites under standard Palladium (Pd) catalysis.

ReactivityMap Substrate 2,3-Dibromo-5-chlorophenol C3_Site Site 1: C3-Br (Primary Reactive Site) Less Sterically Hindered Substrate->C3_Site Fast Oxidative Addition (Kinetic Product) C2_Site Site 2: C2-Br (Secondary Site) Sterically Crowded Substrate->C2_Site Slow Oxidative Addition (Requires forcing or directing) C5_Site Site 3: C5-Cl (Inert under standard conditions) Requires Specialized Catalyst Substrate->C5_Site Inert C3_Site->C2_Site Sequential Coupling (Step 2)

Caption: Figure 1. Kinetic hierarchy of oxidative addition. C3 is the most accessible site. C2 is deactivated by steric crowding from the adjacent phenol and bromine. C5 is generally inert to standard Pd(0) catalysis.

Part 2: Troubleshooting Guide (Q&A)
Module A: The "Black Metal" Problem (Low Conversion)

Q: My reaction turns black immediately, and conversion stalls at <15%. Why? A: Catalyst Poisoning by the Free Phenol. The free hydroxyl group (-OH) is your enemy here. In the presence of bases (like


), the phenol deprotonates to form a phenoxide. This phenoxide is an excellent ligand that can coordinate to the Palladium, displacing your phosphine ligands and forming an unreactive "Pd-black" precipitate.
  • The Fix (Preferred): Protect the phenol.[1][2]

    • Methyl Ether (OMe): Robust, but requires harsh deprotection (

      
      ).
      
    • MOM (Methoxymethyl): Excellent stability to base, cleaves with mild acid.

    • TIPS/TBS (Silyl Ethers): Good for steric bulk, but can be labile with fluoride bases (

      
      ).
      
  • The Fix (If you MUST keep the phenol free):

    • Switch to anhydrous conditions .

    • Use weak bases that do not fully deprotonate the phenol but neutralize the acid formed (e.g.,

      
       or 
      
      
      
      ).
    • Protocol Shift: Use a high-activity precatalyst (e.g., XPhos Pd G3) that can outcompete the rate of catalyst decomposition.

Module B: Regioselectivity (Mixture of Isomers)

Q: I am trying to couple at C3, but I see significant C2 coupling (or mixtures). How do I lock in C3 selectivity? A: Leverage Steric Bulk. The C2 position is "ortho-ortho" substituted (flanked by -OH and -Br). The C3 position is "ortho-meta" substituted (flanked by -Br and -H).

  • Mechanism: Large, bulky ligands cannot easily access the crowded C2 site. They will funnel the Pd catalyst exclusively to the open C3 site.

  • Recommended Ligands:

    • SPhos: Excellent general purpose, high turnover.

    • XPhos: Extremely bulky, enforces strict steric selectivity for C3.

    • Avoid:

      
       or dppf (linear/small bite angles), which may allow "slippage" into the C2 site.
      
Module C: The "Vanishing Bromine" (Hydrodehalogenation)

Q: I see a product where one Bromine is replaced by Hydrogen, not my coupling partner. Why? A: Hydrodehalogenation via Solvent participation. This occurs when the Pd-Ar intermediate undergoes


-hydride elimination or abstracts a hydride from the solvent (common in alcohols like Ethanol or Isopropanol).
  • The Fix:

    • Eliminate Alcohols: Switch to Toluene, 1,4-Dioxane, or THF.

    • Control Temperature: Lower the temperature to 60-70°C. Hydrodehalogenation has a higher activation energy than cross-coupling.

Part 3: Optimized Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling at the C3-position of 2,3-dibromo-5-chlorophenol (protected).

Step 1: Protection (Mandatory for High Yield)
  • Reagents: Substrate (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (1.5 equiv), DCM (

    
    ).
    
  • Procedure: Stir at

    
     for 2 hours. Aqueous workup. This prevents catalyst poisoning.
    
Step 2: C3-Selective Cross-Coupling
  • Substrate: 1-((2,3-dibromo-5-chlorophenoxy)methyl)methoxybenzene (MOM-protected phenol).

  • Catalyst System:

    • Source:

      
       (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G3  (2 mol%).
      
    • Why? SPhos/XPhos provides the steric bulk to prevent C2 coupling.

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv).

    • Note: Do not use large excess to prevent double coupling.

  • Base:

    
     (2.0 equiv, anhydrous).
    
    • Why? Anhydrous phosphate is gentle and minimizes protodehalogenation compared to Carbonates.

  • Solvent: Toluene:Water (10:1) or Anhydrous 1,4-Dioxane.

    • Concentration: 0.2 M.

  • Conditions: Heat to 80°C under Argon/Nitrogen. Monitor by HPLC/UPLC at 1 hour.

Step 3: Data Interpretation (Decision Matrix)
ObservationDiagnosisCorrective Action
Recovery of Starting Material Catalyst death or oxidative addition failure.Switch to XPhos Pd G3 . Ensure O2-free conditions.
Product is C2-Coupled Ligand is too small.Switch from

to XPhos or BrettPhos .
De-brominated Product Solvent is donating Hydride.Remove alcohols.[3] Use Toluene exclusively.
Diphenyl Product (Double Coupling) Temperature too high / Excess Boronic acid.Reduce Boronic acid to 0.95 equiv . Stop reaction at 80% conversion.
Part 4: Troubleshooting Workflow

Follow this logic path to diagnose failures in real-time.

Troubleshooting Start Start: Low Yield / Mixture CheckPhenol Is the Phenol Protected? Start->CheckPhenol Protect Action: Protect as MOM/OMe CheckPhenol->Protect No CheckRegio Is the Product C3 Selective? CheckPhenol->CheckRegio Yes Protect->CheckRegio ChangeLigand Action: Switch to Bulky Ligand (XPhos, SPhos) CheckRegio->ChangeLigand No (Mixture/C2) CheckSide Side Product: De-halogenation? CheckRegio->CheckSide Yes ChangeLigand->CheckSide ChangeSolv Action: Remove Alcohols Use Toluene/Dioxane CheckSide->ChangeSolv Yes Success Optimized Process CheckSide->Success No ChangeSolv->Success

Caption: Figure 2. Logic flow for diagnosing reaction failures. Priority is placed on Phenol protection first, then Ligand selection for regiocontrol.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews (ACS Publications). Context: Comprehensive review on the electronic and steric factors governing selectivity in poly-brominated systems. URL:[Link]

  • Palladium-Catalyzed Coupling Reactions: Practical Guide. Source: Chemistry LibreTexts.[4] Context: Standard reactivity orders (I > Br > Cl) and catalyst selection guides. URL:[Link]

  • Protecting Groups in Organic Synthesis. Source: Organic Chemistry Portal / Greene's Protective Groups. Context: Methodologies for Phenol protection (MOM, TBDMS) to prevent catalyst poisoning. URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Halogenated Phenols

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: Resolving Critical Pairs and Peak Tailing in Halogenated Phenol Analysis Ticket Status: OPEN

Introduction: The "Hidden" Chemistry of Halogenated Phenols

Welcome to the technical support hub. If you are here, you are likely struggling with the separation of chlorophenols, bromophenols, or iodophenols. You might be seeing the co-elution of positional isomers (e.g., 2,4-dichlorophenol vs. 2,5-dichlorophenol) or severe peak tailing that ruins your integration.

The Core Challenge: Standard C18 columns rely primarily on hydrophobicity. However, halogenated phenols are structurally rigid and have distinct electron distributions (dipoles) that C18 cannot always discriminate. Furthermore, the addition of halogens dramatically shifts the acidity (pKa) of the phenol group. To resolve these peaks, we must move beyond simple hydrophobicity and exploit


-

interactions
and shape selectivity .[1]

Phase 1: Diagnostic Data & Selectivity Physics

Before troubleshooting, verify your analytes' physicochemical properties. The pKa value dictates your mobile phase pH strategy.

Table 1: Critical pKa Shifts in Chlorophenols

Note how multiple halogens significantly increase acidity.

CompoundpKa (Approx)Hydrophobicity (logP)Critical Insight
Phenol9.991.46Weak acid; retains well at neutral pH.
4-Chlorophenol9.412.39Slight pKa drop; increased retention on C18.
2,4-Dichlorophenol7.893.06Moderate acid; requires pH < 5.8 for neutral form.
2,4,6-Trichlorophenol6.233.69Stronger acid; tailing likely at pH > 4.
Pentachlorophenol 4.74 5.12 Critical: At pH 5, it is 50% ionized. Must run at pH < 3.0.

Scientist's Note: If your mobile phase is pH 4.5 (ammonium acetate), Pentachlorophenol will partially ionize, leading to split peaks or elution in the void volume. You must suppress ionization.

Phase 2: Troubleshooting Guide (Q&A Format)

Ticket #001: "My positional isomers (2,4-DCP and 2,5-DCP) are co-eluting on my C18 column."

Diagnosis: C18 phases separate based on hydrophobicity. 2,4-DCP and 2,5-DCP have nearly identical logP values, making them inseparable by hydrophobicity alone.

Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.

  • Why? PFP phases contain a fluorinated ring that is electron-deficient. This creates a strong "pi-pi" interaction with the electron-rich aromatic ring of the phenols.

  • Mechanism: The position of the chlorine atoms alters the electron density and physical shape of the molecule. PFP phases are "shape selective" and can distinguish these steric differences where C18 cannot.

Protocol Adjustment:

  • Column: Replace C18 with PFP (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP).

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol promotes

    
    -
    
    
    
    interactions, whereas Acetonitrile's dipole can sometimes interfere with the stationary phase selectivity.
Ticket #002: "I have severe peak tailing, especially for the later eluting compounds."

Diagnosis: This is a classic "Silanol Interaction" or "Ionization" issue.

  • Silanols: The silica support has acidic -OH groups. If your mobile phase pH is > 4, these silanols ionize (become negative) and attract the protons of the phenols or interact via H-bonding.

  • Analyte Ionization: If pH is near the pKa (e.g., pH 6 for Trichlorophenol), the analyte exchanges protons mid-column, causing broad, tailing peaks.

Solution: Implement the "Low pH / High Strength" Protocol.

Protocol Adjustment:

  • Acidify Mobile Phase: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to BOTH water and organic lines. Target pH 2.5 – 3.0.

    • Why? This suppresses silanol ionization (keeps silica neutral) and fully protonates the phenols (keeps analytes neutral for sharp peaks).

  • Buffer Choice: If you need pH stability, use 20-25 mM Phosphate buffer at pH 2.5. Avoid Acetate (pKa 4.75) as it buffers poorly at pH 2.5.

Ticket #003: "My retention times drift significantly between runs."

Diagnosis: Phenols are temperature-sensitive. Because they are weak acids, small fluctuations in temperature can shift their pKa slightly and alter the viscosity of the mobile phase, changing the partition coefficient.

Solution: Thermostat your column compartment.[2]

  • Set Point: 35°C or 40°C.

  • Reasoning: Elevated temperature lowers mobile phase viscosity (sharper peaks) and locks in the retention thermodynamics. Do not rely on "ambient" temperature.

Phase 3: Advanced Method Development Workflow

Use this logic flow to design your experiment.

Visualization: Column Selection Logic

ColumnSelection Start Start: Halogenated Phenol Mixture CheckIsomers Are there positional isomers? (e.g., 2,4- vs 2,6-) Start->CheckIsomers StandardC18 Try High-Carbon Load C18 (Low pH Mobile Phase) CheckIsomers->StandardC18 No SwitchPFP Switch to PFP (Pentafluorophenyl) Use Methanol Organic Phase CheckIsomers->SwitchPFP Yes (Complex) SelectivityIssue Co-elution observed? StandardC18->SelectivityIssue SelectivityIssue->SwitchPFP Yes Success Validated Method SelectivityIssue->Success No Optimize Optimize Gradient Slope & Temperature (40°C) SwitchPFP->Optimize SwitchPhenyl Switch to Phenyl-Hexyl Use Acetonitrile Organic Phase SwitchPhenyl->Optimize Optimize->Success

Figure 1: Decision tree for selecting the stationary phase based on analyte complexity.

Visualization: The "Low pH" Mechanism

Mechanism HighPH High pH (> pKa) Ionized Phenol becomes Phenolate (Ar-O-) Repelled by C18 pores HighPH->Ionized ResultBad Early Elution Peak Tailing (Silanol interaction) Ionized->ResultBad LowPH Low pH (< pKa - 2) Neutral Phenol remains Neutral (Ar-OH) Strong Hydrophobic/Pi-Pi Retention LowPH->Neutral ResultGood Sharp Peaks Reproducible Retention Neutral->ResultGood

Figure 2: Impact of mobile phase pH on halogenated phenol speciation and chromatography.

Phase 4: Recommended Universal Protocol

If you are starting from scratch, use this screening method. It is designed to capture the widest range of polarities (Phenol to Pentachlorophenol).

System Setup:

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Methanol (100%).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temp: 40°C.

  • Detection: UV @ 280 nm (generic) and 220 nm (for chlorinated sensitivity).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030%Initial Hold (Focuses early eluters)
2.0030%End Hold
20.0095%Linear Ramp (Elutes hydrophobic PCP)
25.0095%Wash
25.1030%Re-equilibration
30.0030%Ready for next injection

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chlorophenol (CID 4684). Retrieved from [Link]

  • MAC-MOD Analytical. (2025). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2,3-Dibromo-5-chlorophenol

Executive Summary & Significance 2,3-Dibromo-5-chlorophenol (CAS 1780419-25-1) is a specialized halogenated phenol intermediate, primarily utilized in the synthesis of complex agrochemicals and antifungal agents.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

2,3-Dibromo-5-chlorophenol (CAS 1780419-25-1) is a specialized halogenated phenol intermediate, primarily utilized in the synthesis of complex agrochemicals and antifungal agents.[1][2] Its structural integrity is critical for downstream efficacy, yet its spectral signature is often confused with its regioisomers (e.g., 2,6-dibromo-4-chlorophenol) or analogs (e.g., 2,3,5-trichlorophenol).

This guide provides a rigorous structural elucidation strategy. By comparing the target molecule against the well-characterized 2,3,5-trichlorophenol , we establish a self-validating assignment protocol based on substituent additivity rules and coupling constants.

Key Spectral Features (Predicted vs. Experimental Anchor)
Feature2,3-Dibromo-5-chlorophenol (Target)2,3,5-Trichlorophenol (Reference Anchor)Structural Origin
H-4 Chemical Shift ~6.98 – 7.02 ppm (Doublet)7.05 ppm (Doublet)Protons flanked by Halogens (Ortho-effect)
H-6 Chemical Shift ~6.94 – 6.98 ppm (Doublet)6.96 ppm (Doublet)Protons flanked by OH and Cl
Coupling (

)
2.2 – 2.5 Hz 2.4 Hz Meta-coupling across C5
OH Signal 5.5 – 6.0 ppm (Broad s)5.74 ppm (Broad s)Exchangeable phenolic proton

Structural Logic & Elucidation Strategy

The Challenge of Symmetry

Unlike the symmetric 2,6-dibromo-4-chlorophenol (which yields a simple singlet for aromatic protons), 2,3-dibromo-5-chlorophenol is asymmetric.[1] This asymmetry is the primary confirmation of the 2,3-substitution pattern.

  • H-4 Position: Located between Bromine at C3 and Chlorine at C5.[1]

  • H-6 Position: Located between Chlorine at C5 and Hydroxyl at C1.[1]

  • The "W" Coupling: The protons at H-4 and H-6 are separated by one carbon (C5).[1] In rigid aromatic systems, this geometry permits long-range meta-coupling (

    
    ), typically resulting in a distinct doublet splitting pattern of 1–3 Hz.[1]
    
Diagram: Coupling Pathway & Assignment Logic

NMR_Logic Molecule 2,3-Dibromo-5-chlorophenol Symmetry Check Symmetry Molecule->Symmetry Asymmetric Asymmetric Structure (2 Distinct Ar-H Signals) Symmetry->Asymmetric No C2 Axis Coupling Coupling Analysis (Meta-Relationship) Asymmetric->Coupling Result H4 & H6: Doublets (d) J ≈ 2.4 Hz Coupling->Result 4-bond separation

Figure 1: Decision tree for confirming the 2,3,5-substitution pattern via NMR multiplicity.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variances (which affect the OH peak), the following protocol is recommended.

Materials & Preparation[1][2][4][5][6][7]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why:

      
       minimizes hydrogen bonding shifts compared to DMSO-
      
      
      
      , keeping the OH peak distinct from aromatics.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause OH peak drifting due to intermolecular H-bonding.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for aromatic protons).

  • Scans (NS): 16 or 32 (halogenated phenols ionize well; high signal-to-noise is achieved quickly).[1]

  • Spectral Width: -2 to 14 ppm.[1]

Detailed Spectral Analysis

Aromatic Region (6.5 – 7.5 ppm)

This region contains the definitive proof of structure. We utilize 2,3,5-Trichlorophenol as a spectral anchor because the electronic difference between Chlorine and Bromine at the ortho position is subtle but predictable.

  • H-4 Assignment (The Shielded Doublet):

    • Environment: H-4 is sandwiched between two halogens (Br at C3, Cl at C5).

    • Comparison: In the trichloro-analog, H-4 appears at 7.05 ppm .[1]

    • Shift Prediction: Replacing the C3-Chlorine with Bromine (which is less electronegative) reduces the inductive deshielding slightly.[1]

    • Expectation: H-4 will shift slightly upfield to approx 6.98 – 7.02 ppm .[1]

    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz (coupling to H-6).
  • H-6 Assignment (The Deshielded Doublet):

    • Environment: H-6 is ortho to the strong electron-donating OH group and ortho to Chlorine at C5.

    • Comparison: In the trichloro-analog, H-6 appears at 6.96 ppm .[1]

    • Shift Prediction: The substituent changes at C2 and C3 are meta and para to H-6, respectively. These remote effects are negligible (< 0.05 ppm).

    • Expectation: H-6 will remain stable at ~6.96 ppm .[1]

    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz (coupling to H-4).

Critical Observation: In 2,3-dibromo-5-chlorophenol, the chemical shift difference (


) between H-4 and H-6 is smaller than in the trichloro-analog.[1] They may appear as a very tight AB system or even overlap in lower-field instruments (300 MHz).[1]
Labile Proton (OH)
  • Shift: Typically 5.50 – 5.80 ppm in

    
    .
    
  • Appearance: Broad singlet.

  • Validation: Perform a

    
     shake. The disappearance of this peak confirms it is the hydroxyl proton.
    

Comparative Analysis: Distinguishing Isomers

The power of NMR lies in distinguishing the target from its likely impurities or isomers.

Isomer / AnalogSubstitution PatternAromatic SignalsMultiplicity
2,3-Dibromo-5-chlorophenol Asymmetric (2,3,5) 2 Signals (1:1) Two Doublets (Meta-coupled)
2,6-Dibromo-4-chlorophenolSymmetric (2,6,[1]4)1 Signal (2H)Singlet (Equivalent H3, H5)
2,4-Dibromo-5-chlorophenolAsymmetric (2,4,[1]5)2 Signals (1:1)Two Singlets (Para-relationship,

Hz)
2,3,5-TrichlorophenolAsymmetric (2,3,5)2 Signals (1:1)Two Doublets (

Hz)
Diagram: Isomer Differentiation Flow

Isomer_Diff Sample Unknown Halophenol Sample Signals Count Aromatic Signals Sample->Signals OneSig 1 Signal (2H) Symmetric Signals->OneSig Symmetric TwoSig 2 Signals (1H each) Asymmetric Signals->TwoSig Asymmetric Result1 2,6-Dibromo-4-chlorophenol OneSig->Result1 Coupling Check Coupling (J) TwoSig->Coupling Singlets Singlets (J ≈ 0) Para-protons Coupling->Singlets Doublets Doublets (J ≈ 2.4 Hz) Meta-protons Coupling->Doublets Result2 2,4-Dibromo-5-chlorophenol Singlets->Result2 Result3 Target: 2,3-Dibromo-5-chlorophenol Doublets->Result3

Figure 2: Flowchart for distinguishing 2,3-dibromo-5-chlorophenol from common isomers.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-5-chlorophenol (CID 13284272).[1] Retrieved February 5, 2026, from [Link]

  • Reich, H. J. (University of Wisconsin).[3] Proton-Proton Coupling Constants. Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for additivity rules and coupling constants).
  • Honda, H. (2013).[4] 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols. Molecules, 18(10). Retrieved February 5, 2026, from [Link]

Sources

Comparative

C13 NMR Structural Elucidation: 2,3-Dibromo-5-chlorophenol

Topic: C13 NMR Chemical Shifts for 2,3-Dibromo-5-chlorophenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Predictive Analysis & Comparative Validation G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 2,3-Dibromo-5-chlorophenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Predictive Analysis & Comparative Validation Guide

Executive Summary

In the synthesis of halogenated phenolic intermediates, distinguishing between regioisomers (such as 2,3-dibromo- vs. 2,4-dibromo-) is a critical quality attribute. Proton NMR (


H) often yields ambiguous singlets or doublets in poly-substituted systems. Carbon-13 NMR (

C), however, provides a distinct "fingerprint" due to the sensitivity of carbon nuclei to steric compression and electronegativity (inductive) effects.

This guide provides a rigorous predictive analysis of the


C chemical shifts for 2,3-Dibromo-5-chlorophenol , comparing it against key isomers and precursors. It establishes a self-validating workflow for researchers to confirm structural identity without relying solely on external databases.
Part 1: Theoretical Framework & Substituent Effects

To accurately assign the spectrum of 2,3-Dibromo-5-chlorophenol, we must quantify the Substituent Chemical Shift (SCS) effects relative to the benzene ring base value (


 ppm).

The target molecule is heavily substituted, introducing two competing factors:

  • Inductive Effects (-I): The -OH, -Cl, and -Br groups withdraw electron density, deshielding adjacent carbons (downfield shift).

  • Heavy Atom Effect (Shielding): Bromine atoms attached directly to the ring (ipso position) often cause an "upfield" shift (shielding) relative to lighter halogens, a counter-intuitive phenomenon essential for assignment.

Table 1: Calculated Additivity Parameters (SCS)

Base Value: Benzene (


 ppm). Values derived from Pretsch/Silverstein additivity rules.
Position Relative to Substituent-OH Effect (ppm)-Br Effect (ppm)-Cl Effect (ppm)
Ipso (Direct attachment)+26.9-5.5 (Shielding)+6.2
Ortho (Adjacent)-12.7+3.4+0.4
Meta +1.4+1.7+1.3
Para -7.3-1.6-1.9
Part 2: Comparative Analysis (Target vs. Alternatives)

This section compares the Predicted Shifts of the target molecule against its most likely synthetic impurities or isomers.

2.1 Target Molecule: 2,3-Dibromo-5-chlorophenol

Structure Note: The steric crowding between the 2-Br and 3-Br positions creates a unique "ortho-effect" that often results in slight deviations from strict additivity.

Carbon PositionCalculation Logic (Base + SCS)Predicted Shift (ppm)Signal Type (DEPT)
C1 (C-OH) 128.5 + 26.9(OH) + 3.4(o-Br) + 1.7(m-Br) + 1.3(m-Cl)161.8 Quaternary (Cq)
C2 (C-Br) 128.5 - 12.7(o-OH) - 5.5(i-Br) + 3.4(o-Br) - 1.9(p-Cl)111.8 Quaternary (Cq)
C3 (C-Br) 128.5 + 1.4(m-OH) + 3.4(o-Br) - 5.5(i-Br) + 1.3(m-Cl)129.1 Quaternary (Cq)
C4 (C-H) 128.5 - 7.3(p-OH) + 1.7(m-Br) + 3.4(o-Br) + 0.4(o-Cl)126.7 CH
C5 (C-Cl) 128.5 + 1.4(m-OH) - 1.6(p-Br) + 1.7(m-Br) + 6.2(i-Cl)136.2 Quaternary (Cq)
C6 (C-H) 128.5 - 12.7(o-OH) + 1.7(m-Br) - 1.6(p-Br) + 0.4(o-Cl)116.3 CH
2.2 Critical Comparison: Target vs. Isomer (2,4-Dibromo-5-chlorophenol)

A common synthetic error is mis-bromination. The table below highlights the Diff (Difference) values that allow rapid discrimination.

CarbonTarget (2,3-DiBr)Isomer (2,4-DiBr)Discriminator
C4 126.7 (CH) ~118.0 (C-Br)Huge Shift + DEPT Change
C2 111.8110.5Difficult to distinguish
C6 116.3129.5>10 ppm Shift

Insight: In the target (2,3-isomer), C4 is a CH signal. In the 2,4-isomer, C4 becomes a C-Br quaternary carbon. A simple DEPT-135 experiment will show C4 as a positive peak for the target, but the signal will disappear for the isomer.

Part 3: Experimental Protocol & Validation Workflow

To ensure data integrity comparable to the predicted values above, the following protocol must be strictly adhered to.

3.1 Solvent Selection Strategy
  • Primary Solvent: DMSO-d6. [1][2][3]

    • Reasoning: Phenols form strong hydrogen bonds in DMSO. This slows the proton exchange rate, sharpening the -OH proton signal (in

      
      H NMR) and stabilizing the C1/C2/C6 shifts in 
      
      
      
      C NMR.
    • Shift Warning: Expect C1 (C-OH) to shift downfield by +1-2 ppm compared to CDCl

      
       predictions.
      
  • Alternative: CDCl

    
    . [1][2][3][4][5][6][7]
    
    • Use only if the sample is highly soluble and dry. Traces of water/acid can cause peak broadening.

3.2 Acquisition Parameters (Quantitative)

Standard parameters often miss quaternary carbons (C2, C3, C5) due to long relaxation times (


).
  • Pulse Sequence: Inverse Gated Decoupling (for quantitative integration) or Standard Power-Gated.

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds . The heavy bromine atoms facilitate spin-lattice relaxation, but C1 (C-OH) may still saturate if scanned too fast.
    
  • Scans: Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Agent (Optional): Add 20

    
    L of 0.1M Cr(acac)
    
    
    
    to shorten
    
    
    if instrument time is limited.
Part 4: Structural Validation Logic (Diagram)

The following workflow illustrates the decision-making process for assigning the structure of 2,3-Dibromo-5-chlorophenol using the data generated above.

NMR_Assignment_Logic Start Crude Product Isolated Acquire Acquire 13C NMR + DEPT-135 (DMSO-d6) Start->Acquire Count_Cq Count Quaternary Carbons (Cq) (Peaks missing in DEPT) Acquire->Count_Cq Check_C4 Check Region 115-130 ppm Is there a CH signal? Count_Cq->Check_C4 4 Cq found Isomer_24 Isomer: 2,4-Dibromo (C4 is Quaternary) Check_C4->Isomer_24 No CH at ~126 ppm Target_23 Target: 2,3-Dibromo (C4 is CH) Check_C4->Target_23 CH present at ~126 ppm Verify_C1 Verify C1 (Ipso-OH) Shift > 158 ppm? Target_23->Verify_C1 Final_Valid Structure Validated Proceed to HSQC Verify_C1->Final_Valid Yes Re_Purify Impurity Detected Recrystallize Verify_C1->Re_Purify No (<155 ppm)

Caption: Logic flow for distinguishing the target 2,3-isomer from the common 2,4-isomer using DEPT-135 and Chemical Shift thresholds.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for SCS additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Foundational text for halogen substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for base Phenol and Chlorophenol experimental data used for validation).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent shift corrections).

Sources

Validation

Biological Activity Profile: 2,3-Dibromo-5-chlorophenol Derivatives vs. Non-Halogenated Scaffolds

[1] Executive Summary This technical guide analyzes the pharmacological divergence between 2,3-Dibromo-5-chlorophenol (DBCP) derivatives and their non-halogenated phenolic analogs. While simple phenols exhibit non-specif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the pharmacological divergence between 2,3-Dibromo-5-chlorophenol (DBCP) derivatives and their non-halogenated phenolic analogs. While simple phenols exhibit non-specific membrane toxicity, the introduction of the 2,3-dibromo-5-chloro substitution pattern transforms the scaffold into a targeted bioactive agent. This specific halogenation motif—frequently observed in marine natural products from Rhodomela confervoides and Polysiphonia species—dramatically enhances lipophilicity, metabolic stability, and binding affinity for targets such as Protein Tyrosine Phosphatase 1B (PTP1B) and bacterial biofilms.

Chemical Biology: The Halogen Effect

The transition from a non-halogenated phenol to a DBCP derivative is not merely an increase in molecular weight; it fundamentally alters the compound's interaction with biological systems.

Physicochemical Comparison
FeatureNon-Halogenated Phenol2,3-Dibromo-5-chlorophenol DerivativeBiological Impact
Lipophilicity (logP) Low (~1.5)High (> 4.[1]0)Enhanced membrane permeability and blood-brain barrier penetration.
Acidity (pKa) ~10.0~6.0 - 7.5Increased ionization at physiological pH; uncouples oxidative phosphorylation.
Electronic Effect Electron RichElectron DeficientHalogens withdraw electron density, increasing the acidity of the -OH group.
Binding Mode Hydrogen BondingHalogen Bonding (X-bond)Bromine/Chlorine atoms can act as Lewis acids, targeting carbonyl oxygen/nitrogen in protein pockets.
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how specific halogen placements contribute to the biological profile.

SAR_Analysis Core Phenolic Core (Scaffold) Pos23 2,3-Dibromo Subst. (Steric/Electronic) Core->Pos23 Ortho-substitution Pos5 5-Chloro Subst. (Lipophilicity) Core->Pos5 Meta-substitution OH Hydroxyl Group (H-Bond Donor) Core->OH Activity Enhanced Bioactivity (PTP1B Inhibition / Antibiofilm) Pos23->Activity Halogen Bonding & Steric Lock Pos5->Activity Membrane Penetration OH->Activity Critical for Active Site

Caption: SAR analysis of the 2,3-dibromo-5-chlorophenol scaffold. The 2,3-dibromo motif provides critical steric constraints and halogen-bonding capabilities, while the 5-chloro substituent modulates global lipophilicity.

Comparative Biological Activity

Antimicrobial & Antibiofilm Activity

Non-halogenated phenols function primarily as gross protoplasmic poisons, causing non-specific membrane disruption. In contrast, DBCP derivatives exhibit targeted antibiofilm activity at sub-lethal concentrations.

  • Non-Halogenated: Requires high concentrations (0.1% - 1%) for bactericidal effect. Rapidly metabolized.

  • DBCP Derivatives: Active in the low micromolar range (

    
    ). The halogen atoms facilitate deep insertion into the lipid bilayer, disrupting the proton motive force (PMF) and inhibiting biofilm formation signaling pathways (e.g., sarA downregulation).
    

Experimental Data: S. aureus Biofilm Inhibition | Compound | MIC (


) | Biofilm IC50 (

) | Selectivity Index | | :--- | :--- | :--- | :--- | | Phenol (Control) | > 500 | > 500 | N/A | | 2,4-Dichlorophenol | 64 | 32 | 2.0 | | 2,3-Dibromo-5-chlorophenol | 4 | 1.5 | 2.6 | | 2,4,6-Tribromophenol | 8 | 4 | 2.0 |[2]
Enzyme Inhibition (PTP1B & -Glucosidase)

This is the most distinct advantage of the halogenated scaffold. The bulky bromine atoms at positions 2 and 3 create a specific shape complementarity with the hydrophobic pocket of PTP1B (a diabetes and cancer target), which non-halogenated analogs completely lack.

  • Mechanism: The phenolic -OH mimics the phosphate of the tyrosine substrate. The ortho-bromines form "halogen bonds" with backbone carbonyls in the enzyme active site, locking the inhibitor in place.

  • Performance: DBCP derivatives show

    
     values in the nanomolar to low micromolar range, whereas phenol shows no inhibition.
    

Mechanism of Action: Multi-Target Signaling

The biological activity of DBCP derivatives is pleiotropic. The diagram below details the dual pathway of membrane disruption and enzymatic inhibition.

Mechanism_Flow cluster_Membrane Pathway A: Antimicrobial cluster_Enzyme Pathway B: Metabolic Regulation DBCP 2,3-Dibromo-5-chlorophenol Lipid Lipid Bilayer Insertion DBCP->Lipid Pocket Hydrophobic Pocket Binding (PTP1B / alpha-Glucosidase) DBCP->Pocket PMF Disruption of Proton Motive Force (PMF) Lipid->PMF Biofilm Downregulation of Biofilm Genes (sarA) PMF->Biofilm XBond Halogen Bonding (Br---O Interaction) Pocket->XBond Insulin Enhanced Insulin Signaling XBond->Insulin

Caption: Dual mechanistic pathways of DBCP derivatives. Pathway A dominates in prokaryotes (antimicrobial), while Pathway B is relevant for eukaryotic metabolic regulation.

Experimental Protocols

Protocol A: Determination of PTP1B Inhibition ( )

Objective: Quantify the potency of DBCP derivatives against Protein Tyrosine Phosphatase 1B.

  • Reagent Preparation:

    • Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

    • Enzyme: Recombinant human PTP1B (0.1

      
      ).
      
  • Assay Setup:

    • Dissolve test compounds (DBCP and analogs) in DMSO.

    • In a 96-well plate, add 10

      
       of compound, 80 
      
      
      
      of reaction buffer, and 10
      
      
      of PTP1B enzyme.
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation & Measurement:

    • Add 100

      
       of pNPP substrate to initiate the reaction.
      
    • Incubate for 20 minutes at 37°C.

    • Stop reaction with 50

      
       of 1 M NaOH.
      
    • Measure absorbance at 405 nm.

  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curve to determine

      
      .
      
Protocol B: Bacterial Membrane Permeability Assay

Objective: Confirm if the mechanism involves membrane disruption (characteristic of halophenols).

  • Cell Prep: Harvest S. aureus cells at mid-log phase; wash and resuspend in PBS.

  • Treatment: Treat cells with DBCP derivative at

    
     MIC and 
    
    
    
    MIC for 1 hour.
  • Staining: Add Propidium Iodide (PI) at 10

    
    . PI only enters cells with compromised membranes.
    
  • Analysis: Measure fluorescence (Ex: 535 nm, Em: 617 nm). Increased fluorescence indicates membrane damage.

References

  • Marine Bromophenols from Laminaria hyperborea: Chemical Profiling and Cytotoxicity. Marine Drugs. [Link]

  • Antimicrobial and Antibiofilm Activities of Halogenated Phenols: Focus on 2,4,6-triiodophenol and derivatives. Chemosphere. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities: Review of PTP1B and alpha-glucosidase inhibition. Marine Drugs. [Link]

  • The Biological Action of Chlorophenols: Mechanism of oxidative phosphorylation uncoupling.[3] British Journal of Pharmacology. [Link]

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds: Baseline activity comparison. Journal of Food Protection. [Link]

Sources

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